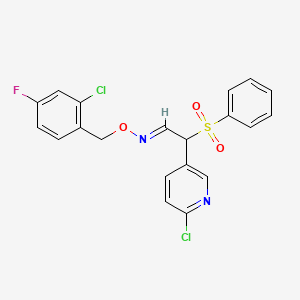
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl2FN2O3S and its molecular weight is 453.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Transformations
Research has demonstrated the utility of compounds involving pyridinyl and sulfonyl groups in oxidative transformations. For example, tetrakis(pyridine)silver(II) peroxodisulfate has been used for the oxidation of aromatic aldehydes to carboxylic acids and other oxidative transformations, suggesting potential applications in synthetic chemistry for similar compounds (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).
Synthesis of Heterocycles
Derivatives similar to the compound have been employed in the synthesis of heterocyclic compounds, as demonstrated by the preparation of substituted perhydrooxazolo[3,2-a]pyridines, indicating the compound's potential utility in the development of novel heterocyclic systems with biological or material applications (Möhrle, Mehrens, & Tot, 2003).
Antibacterial and Surface Activity
Pyridine-based compounds have been explored for their antibacterial properties and surface activity, suggesting the potential of similar compounds in medical and industrial applications. The study on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives highlights this application area (El-Sayed, 2006).
Catalysis in Oxidation Reactions
Compounds containing pyridine-2-carboxaldehyde oxime units have been investigated for their role as catalysts in selective oxidation reactions, such as the oxidation of veratryl alcohol by dioxygen. This suggests potential catalytic applications for similar compounds in selective oxidation processes (Korpi, Polamo, Leskelä, & Repo, 2005).
Mechanistic Studies in Organic Reactions
Studies on the mechanisms of reactions involving pyridinium compounds, like the oxidation of alcohols by pyridinium fluorochromate, provide insights into the reactivity and potential applications of similar compounds in synthetic organic chemistry (Bhattacharjee, Chaudhuri, & Dasgupta, 1984).
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(6-chloropyridin-3-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-18-10-16(23)8-6-15(18)13-28-25-12-19(14-7-9-20(22)24-11-14)29(26,27)17-4-2-1-3-5-17/h1-12,19H,13H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFADMHTNQHFTO-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2882000.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
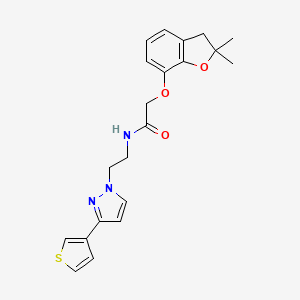
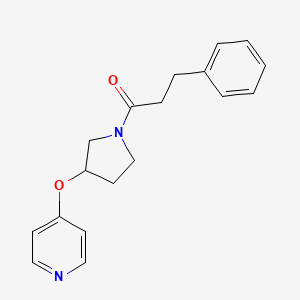
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)
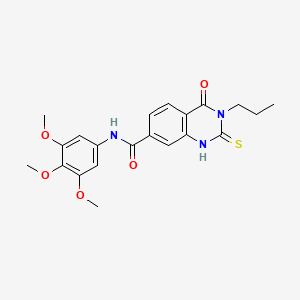
![ethyl 3-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2882013.png)
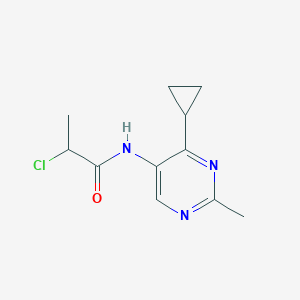
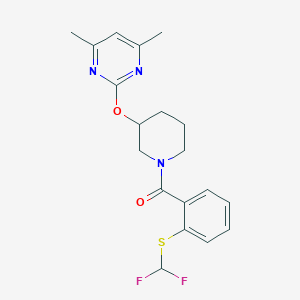
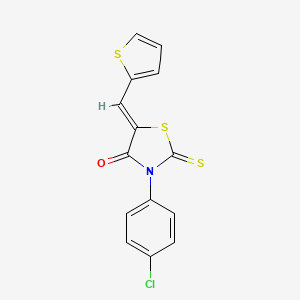
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
